molecular formula C18H23N3O3 B2764663 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-ethyl-2-oxoacetamide CAS No. 872843-76-0

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-ethyl-2-oxoacetamide

Cat. No. B2764663
CAS RN: 872843-76-0
M. Wt: 329.4
InChI Key: AJBAIMPWGWTHRF-UHFFFAOYSA-N
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Description

The compound “2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-ethyl-2-oxoacetamide” is a chemical compound that is likely used in scientific research. It is part of a class of compounds known as indole derivatives, which are known for their diverse biological activities and are often used in the development of pharmaceuticals .


Synthesis Analysis

The synthesis of indole derivatives, such as the compound , can be achieved through multi-component reactions (MCRs). These are convergent cascade processes in which three or more starting materials react to form a product . An efficient and simple protocol for the synthesis of a new class of diversely functionalized novel indole and coumarin containing pyridine-3-carbonitrile derivatives has been described through one-pot four-component condensation reaction of 3- (1 H -indol-3-yl)-3-oxopropanenitrile, various aldehydes, 3-acetyl-2 H -chromenones, and ammonium acetate in acetic acid conditions .


Chemical Reactions Analysis

The chemical reactions involving indole derivatives are diverse and can lead to a wide range of structurally connected, drug-like heterocyclic compounds . The reactions are usually straightforward, easily automatable, and ecologically benign, with a decrease in reaction time, labor, cost, and waste productions .

Scientific Research Applications

Anticancer Applications

A study by Al-Otaibi et al. (2022) utilized electronic structure approaches to investigate the chemical characteristics of a carboxamide derivative, highlighting its potential antitumor activity through conformational analysis and reactivity descriptors. The study suggests that understanding the electronic properties of such compounds is crucial for predicting their bioactivity against cancer (Al-Otaibi et al., 2022).

Antimicrobial Agents

Almutairi et al. (2018) synthesized and evaluated the antimicrobial activity of certain N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides and N-[2-(2-{2-(acetylamino)phenylacetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides. These compounds showed promising activity against Gram-positive and Gram-negative bacteria, as well as fungal strains, indicating their potential as new antimicrobial agents (Almutairi et al., 2018).

Antipsychotic Potential

Research by Wise et al. (1987) discovered that 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide showed an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, a unique property compared to clinically available antipsychotic agents. This suggests its potential application as a novel antipsychotic agent (Wise et al., 1987).

Mechanism of Action

Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Future Directions

The future directions for indole derivatives like “2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-ethyl-2-oxoacetamide” are promising. Given their diverse biological activities and their potential for high-affinity binding to multiple receptors, they are of great interest for the development of new therapeutic agents . Researchers are likely to continue synthesizing various scaffolds of indole for screening different pharmacological activities

properties

IUPAC Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-ethyl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-4-19-18(24)17(23)14-11-21(12-16(22)20(5-2)6-3)15-10-8-7-9-13(14)15/h7-11H,4-6,12H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBAIMPWGWTHRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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